- Bronsted Acid Promoted N-Dealkylation of N-Alkyl(sulfon)amides, ChemistrySelect, 2021, 6(33), 8839-8842
Cas no 92748-09-9 (2-Bromobenzenesulfonamide)
2-Bromobenzenesulfonamide structure
Product Name:2-Bromobenzenesulfonamide
Número CAS:92748-09-9
MF:C6H6BrNO2S
Megavatios:236.086339473724
MDL:MFCD00173662
CID:61580
PubChem ID:24883344
Update Time:2024-10-26
2-Bromobenzenesulfonamide Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromobenzenesulfonamide
- 2-Bromobenzene-1-sulfonamide
- 2-Bromobenzenesulphonamide
- 1-bromobenzenesulfonamide
- 2-bromo-benzenesulfonamide
- 2-bromo-benzenesulfonic acid amide
- 2-bromo-benzenesulphonamide
- 2-bromophenylsulfonamide
- bromo-phenylsulphonamide
- 2-Bromobenzene sulfonamide
- 2-Bromo benzene sulfon amide
- bromobenzenesulfonamide
- bromobenzene sulfonamide
- PubChem13521
- o-bromobenzenesulfonamide
- 2-bromanylbenzenesulfonamide
- 2-bromo benzene sulfonamide
- YSFGGXNLZUSHHS-UHFFFAOYSA-N
- 2-Bromobenzenesulfonamide (ACI)
- o-(Bromophenyl)sulfonamide
- DTXSID30384224
- SY021783
- F20910
- Z45415642
- 92748-09-9
- AB04351
- J-508503
- MFCD00173662
- CS-0022414
- SCHEMBL344271
- CHEMBL1946184
- 2-bromobenzene-1-sulfonamine
- PS-4702
- BDBM50363492
- AKOS000146069
- 2-Bromobenzenesulfonamide, 97%
- DB-020707
- EN300-26998
-
- MDL: MFCD00173662
- Renchi: 1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
- Clave inchi: YSFGGXNLZUSHHS-UHFFFAOYSA-N
- Sonrisas: O=S(C1C(Br)=CC=CC=1)(N)=O
- Brn: 3253041
Atributos calculados
- Calidad precisa: 234.93000
- Masa isotópica única: 234.93
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 221
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 0.8
- Superficie del Polo topológico: 68.5
Propiedades experimentales
- Color / forma: 白色固体
- Denso: 1.8±0.1 g/cm3
- Punto de fusión: 191-195 °C (lit.)
- Punto de ebullición: 374.5℃ at 760 mmHg
- Punto de inflamación: 180.3±28.4 °C
- índice de refracción: 1.614
- PSA: 68.54000
- Logp: 2.87760
- Disolución: 未确定
- Presión de vapor: 0.0±0.8 mmHg at 25°C
2-Bromobenzenesulfonamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Harmful
- Declaración de advertencia: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: R36/37/38
- Instrucciones de Seguridad: S22-S36/37-S37/39-S26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromobenzenesulfonamide Datos Aduaneros
- Código HS:2935009090
- Datos Aduaneros:
中国海关编码:
2935009090概述:
2935009090 其他磺(酰)胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:35.0%
申报要素:
品名, 成分含量, 用途
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Bromobenzenesulfonamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033411-1g |
2-Bromobenzenesulfonamide |
92748-09-9 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 033411-5g |
2-Bromobenzenesulfonamide |
92748-09-9 | 98% | 5g |
£35.00 | 2022-03-01 | |
| Fluorochem | 033411-25g |
2-Bromobenzenesulfonamide |
92748-09-9 | 98% | 25g |
£119.00 | 2022-03-01 | |
| Chemenu | CM283004-100g |
2-Bromobenzenesulfonamide |
92748-09-9 | 95% | 100g |
$425 | 2021-06-16 | |
| TRC | B682618-100mg |
2-Bromobenzenesulfonamide |
92748-09-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B682618-250mg |
2-Bromobenzenesulfonamide |
92748-09-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B682618-500mg |
2-Bromobenzenesulfonamide |
92748-09-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B682618-1g |
2-Bromobenzenesulfonamide |
92748-09-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BW796-5g |
2-Bromobenzenesulfonamide |
92748-09-9 | 97% | 5g |
¥255.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BW796-1g |
2-Bromobenzenesulfonamide |
92748-09-9 | 97% | 1g |
¥64.0 | 2022-06-10 |
2-Bromobenzenesulfonamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ; 3 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Hydrazine , Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water
1.4 Reagents: Ammonia Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Hydrazine , Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water
1.4 Reagents: Ammonia Solvents: Water
Referencia
- Efficient, simple procedures for the large-scale preparation of building blocks for angiotensin(II) receptor antagonists, Liebigs Annalen, 1995, (7), 1253-7
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Ammonium carbamate , Iodobenzene diacetate Solvents: Methanol ; 24 h, 25 °C
Referencia
- Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides, Organic Letters, 2018, 20(9), 2599-2602
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane
Referencia
- Discovery of the bifunctional modulator of angiotensin II type 1 receptor (AT1R) and PPARγ derived from the AT1R antagonist, Fimasartan, Bioorganic & Medicinal Chemistry Letters, 2018, 28(19), 3155-3160
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phthalimide , Tributylphosphine , N,N,N′,N′-Tetramethylazodicarboxamide Solvents: Dichloromethane , Tetrahydrofuran
1.2 Reagents: Hydrazine Solvents: Tetrahydrofuran
1.3 Reagents: 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran
1.2 Reagents: Hydrazine Solvents: Tetrahydrofuran
1.3 Reagents: 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran
Referencia
- Solid-phase synthesis of acyl biarylsulfonamides, Tetrahedron Letters, 2001, 42(48), 8423-8427
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of 3-[[2'-(ureidosulfonyl)biphenyl-4-yl]methyl]imidazo[4,5-b]pyridines and analogs as angiotensin II antagonists, European Patent Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of N-[(carbamoylaminosulfonyl)biphenylylmethyl]imidazoles as angiotensin II receptor antagonists, European Patent Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; rt; 16 h, rt
Referencia
- Iridium-Catalyzed C-H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study, ACS Catalysis, 2015, 5(1), 402-410
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
Referencia
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates, ACS Catalysis, 2022, 12(10), 6060-6067
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide , Ammonia , Oxygen Catalysts: Iodine Solvents: Acetonitrile , Water ; 16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Chloroform ; 0 °C; 30 min, 0 °C
Referencia
- Lewis Acid Catalyzed Cascade Reaction of 3-(2-Benzenesulfonamide)propargylic Alcohols to Spiro[indene-benzosultam]s, Organic Letters, 2015, 17(2), 242-245
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Acetonitrile , Water ; 0 °C; 1 h, rt
Referencia
- Design and synthesis of triazolopyrimidine acylsulfonamides as novel anti-mycobacterial leads acting through inhibition of acetohydroxyacid synthase, Bioorganic & Medicinal Chemistry Letters, 2014, 24(9), 2222-2225
Métodos de producción 13
Condiciones de reacción
Referencia
- Biphenylylimidazopyridine derivatives, their uses for treatment of cardiovascular diseases, their preparation, and their intermediates, Japan, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Imidazole derivatives having biphenylsulfonylurea or biphenylsulfonylurethane side chains, process for their production and use thereof, European Patent Organization, , ,
2-Bromobenzenesulfonamide Raw materials
2-Bromobenzenesulfonamide Preparation Products
2-Bromobenzenesulfonamide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92748-09-9)2-Bromobenzenesulfonamide
Número de pedido:A844327
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):500.0
Correo electrónico:sales@amadischem.com
2-Bromobenzenesulfonamide Literatura relevante
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
92748-09-9 (2-Bromobenzenesulfonamide) Productos relacionados
- 89599-01-9(3-Bromobenzenesulfonamide)
- 98192-14-4(2-Bromo-N-methylbenzenesulfonamide)
- 56919-21-2(2-bromo-5-methylbenzene-1-sulfonamide)
- 701-34-8(4-Bromobenzenesulfonamide)
- 42111-84-2(sodium ((4-bromophenyl)sulfonyl)amide)
- 1261438-65-6(2-bromo-4-iodobenzene-1-sulfonamide)
- 1243282-97-4(2-bromo-4-hydroxybenzenesulfonamide)
- 39235-31-9(3,5-dibromobenzene-1-sulfonamide)
- 351003-60-6(2-bromo-4-fluorobenzene-1-sulfonamide)
- 7467-11-0(2,5-Dibromobenzenesulfonamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92748-09-9)2-Bromobenzenesulfonamide
Pureza:99%
Cantidad:100g
Precio ($):500.0